6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate
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Overview
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C14H13ClO4 and a molecular weight of 280.704 Da
Preparation Methods
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Acetylation: The hydroxyl group can be acetylated using acetic anhydride to form acetates.
Scientific Research Applications
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in biological processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can be compared with other similar coumarin derivatives, such as:
6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate: This compound has a similar structure but with a methyl group instead of a propyl group.
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate: This compound has a phenyl group instead of a propyl group, which may result in different biological activities.
(6-chloro-2-oxo-4-propyl-2H-chromen-7-yloxy)-acetic acid: This compound has an additional acetic acid moiety, which may alter its solubility and reactivity.
Properties
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-3-4-9-5-14(17)19-12-7-13(18-8(2)16)11(15)6-10(9)12/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOVUOBWQYYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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